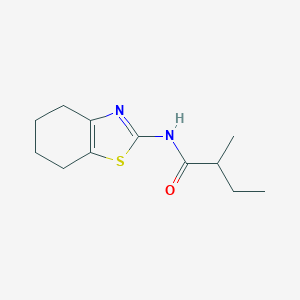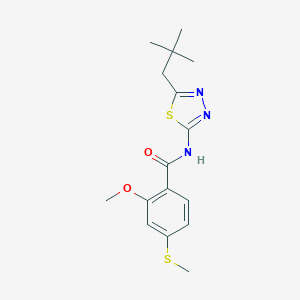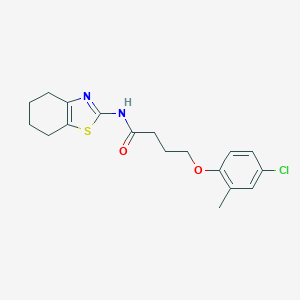![molecular formula C29H30N2O4S B216338 3-(3,4-dimethoxyphenyl)-10-isobutyryl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216338.png)
3-(3,4-dimethoxyphenyl)-10-isobutyryl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-10-isobutyryl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DIM and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-10-isobutyryl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not fully understood. However, it is believed to work by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of COX-2 and 5-LOX enzymes, which are involved in the inflammatory response. It has also been shown to modulate the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-10-isobutyryl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and 5-LOX enzymes. It has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-depressant effects by modulating the activity of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(3,4-dimethoxyphenyl)-10-isobutyryl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-depressant properties, making it a promising candidate for drug development. However, one of the limitations of using this compound is its complex structure, which can make synthesis and purification challenging.
Zukünftige Richtungen
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-10-isobutyryl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a drug delivery system, as its complex structure may allow for targeted delivery of drugs to specific tissues or organs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis method for 3-(3,4-dimethoxyphenyl)-10-isobutyryl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the reaction of 3,4-dimethoxybenzaldehyde, isobutyryl chloride, 2-thiophenecarboxylic acid, and ammonium acetate. The reaction is carried out in the presence of a catalyst and solvent, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-10-isobutyryl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been studied extensively for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-depressant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
3-(3,4-dimethoxyphenyl)-10-isobutyryl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
|---|---|
Molekularformel |
C29H30N2O4S |
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
9-(3,4-dimethoxyphenyl)-5-(2-methylpropanoyl)-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H30N2O4S/c1-17(2)29(33)31-22-9-6-5-8-20(22)30-21-14-19(18-11-12-24(34-3)25(16-18)35-4)15-23(32)27(21)28(31)26-10-7-13-36-26/h5-13,16-17,19,28,30H,14-15H2,1-4H3 |
InChI-Schlüssel |
YIEXZJKFOWCLTR-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC=CS5 |
Kanonische SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)

![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)

![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)